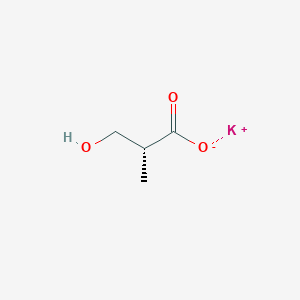
(R)-3-Hydroxyisobutyric Acid Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-HydroxyisobutyricAcidPotassiumSalt is a chemical compound with significant relevance in various scientific fields. It is a potassium salt derivative of ®-3-hydroxyisobutyric acid, which is a chiral molecule. This compound is known for its applications in biochemical research and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-HydroxyisobutyricAcidPotassiumSalt typically involves the reaction of ®-3-hydroxyisobutyric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-HydroxyisobutyricAcidPotassiumSalt can be scaled up using similar principles. Large-scale reactors are used to mix ®-3-hydroxyisobutyric acid with potassium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-HydroxyisobutyricAcidPotassiumSalt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-3-ketoisobutyric acid or ®-3-carboxyisobutyric acid.
Reduction: Formation of ®-3-hydroxyisobutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-3-HydroxyisobutyricAcidPotassiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-HydroxyisobutyricAcidPotassiumSalt involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions, which can modulate enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-HydroxyisobutyricAcidPotassiumSalt: The enantiomer of ®-3-HydroxyisobutyricAcidPotassiumSalt with similar chemical properties but different biological activity.
3-HydroxybutyricAcidPotassiumSalt: A structurally similar compound with a different substitution pattern on the carbon chain.
3-HydroxyisovalericAcidPotassiumSalt: Another related compound with a different alkyl group.
Uniqueness
®-3-HydroxyisobutyricAcidPotassiumSalt is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C4H7KO3 |
|---|---|
Molekulargewicht |
142.19 g/mol |
IUPAC-Name |
potassium;(2R)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChI-Schlüssel |
GYLUDEIOSIWODS-AENDTGMFSA-M |
Isomerische SMILES |
C[C@H](CO)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(CO)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



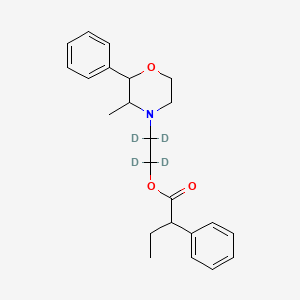

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
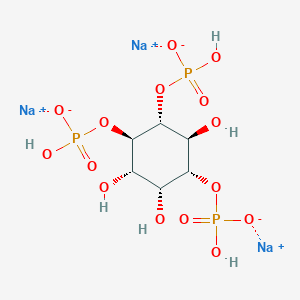
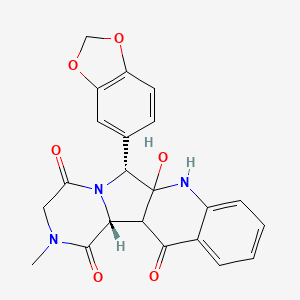
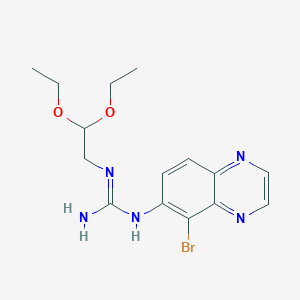
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)


